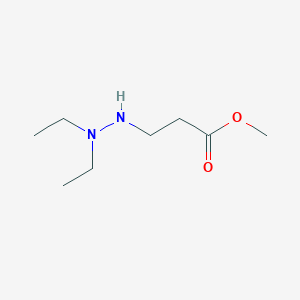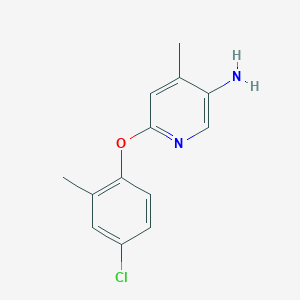
6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro-methylphenoxy group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 4-chloro-2-methylphenol, which is then reacted with a suitable halogenating agent to introduce the chloro group.
Coupling with Pyridine: The phenoxy intermediate is then coupled with a pyridine derivative under specific reaction conditions, often involving a base and a coupling agent such as palladium catalysts.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: Another phenoxy derivative with herbicidal properties.
Mecoprop: A phenoxy herbicide with a similar mechanism of action.
Uniqueness
6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
6-(4-chloro-2-methylphenoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-8-6-13(16-7-11(8)15)17-12-4-3-10(14)5-9(12)2/h3-7H,15H2,1-2H3 |
InChI Key |
PWRWISWXXIPLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)OC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)
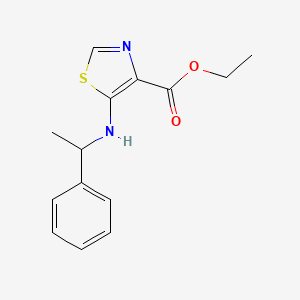
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
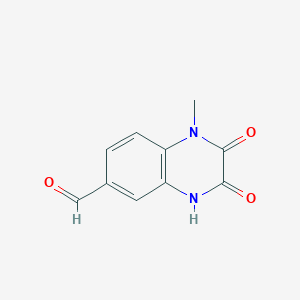
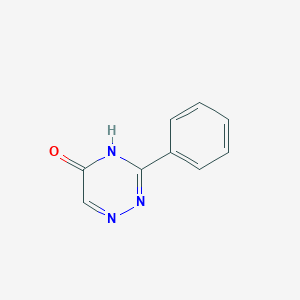
![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)
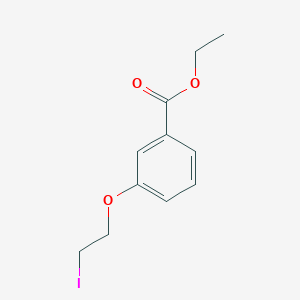

![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)

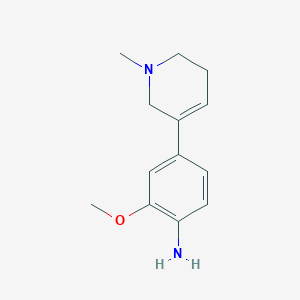
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
